molecular formula C8H7N3O B3220052 5-amino-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde CAS No. 1190322-68-9

5-amino-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Cat. No.: B3220052
CAS No.: 1190322-68-9
M. Wt: 161.16 g/mol
InChI Key: QJORZLKNVXOENL-UHFFFAOYSA-N
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Description

5-Amino-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (CAS 1190322-68-9) is a high-purity chemical building block for life sciences research. With a molecular formula of C 8 H 7 N 3 O and a molecular weight of 161.16 g/mol, this compound belongs to the 7-azaindole class of heterocyclic scaffolds, which are significant in medicinal chemistry for their resemblance to purine bases . The compound's key structural features—a reactive aldehyde group at the 3-position and an amino group at the 5-position—make it a versatile intermediate for the design and synthesis of novel bioactive molecules. Research highlights its primary value in the development of antiproliferative agents , where it serves as a core structure for compounds that interact with calf thymus DNA (ctDNA), suggesting a potential mechanism of action involving DNA binding . Furthermore, the pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is found in compounds that act as potent protein-kinase inhibitors . This includes inhibitors targeting enzymes like Cdc7 kinase, which is crucial for initiating DNA replication, making such analogs of interest in oncology research . The presence of the aldehyde group allows for further chemical modifications, for instance, through the formation of oximes or its conversion to a nitrile group, which are strategies employed to optimize drug-like properties and inhibitory activity . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-6-1-7-5(4-12)2-10-8(7)11-3-6/h1-4H,9H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJORZLKNVXOENL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=CN2)C=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Transformations and Derivatization of 5 Amino 1h Pyrrolo 2,3 B Pyridine 3 Carbaldehyde

Reactivity of the 3-Carbaldehyde Group

The carbaldehyde group at the 3-position of the 7-azaindole (B17877) core is an electrophilic center that readily participates in a variety of classical carbonyl reactions.

Condensation Reactions with Amines and Active Methylene (B1212753) Compounds

The aldehyde functionality is highly susceptible to condensation reactions with various nucleophiles, including primary amines and compounds possessing an active methylene group.

Reaction with Amines: Condensation with primary amines leads to the formation of the corresponding imines, also known as Schiff bases. This reaction typically proceeds via nucleophilic attack of the amine on the carbonyl carbon to form a hemiaminal intermediate, which then dehydrates to yield the C=N double bond. rdd.edu.iqnih.gov This transformation is fundamental for introducing diverse substituents and building blocks onto the 7-azaindole scaffold.

Knoevenagel Condensation: The aldehyde group can undergo Knoevenagel condensation with active methylene compounds, which are characterized by a CH₂ group flanked by two electron-withdrawing groups (e.g., malononitrile, cyanoacetic esters). wikipedia.org This reaction is typically base-catalyzed and results in the formation of a new carbon-carbon double bond. bas.bg For instance, the reaction of a pyridinecarbaldehyde with an active methylene compound in a mixture of water and ethanol (B145695) can proceed without a catalyst to yield electron-deficient alkenes. bas.bg This type of reaction provides a pathway to extend the conjugation of the heterocyclic system and introduce further functionalities.

Table 1: Examples of Condensation Reactions involving the 3-Carbaldehyde Group

ReactantReaction TypeProduct Type
Primary Amines (R-NH₂)Imine Formation (Schiff Base)3-(Iminomethyl)-1H-pyrrolo[2,3-b]pyridin-5-amine
Active Methylene Compounds (Z-CH₂-Z')Knoevenagel CondensationSubstituted 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethene derivatives

Oxidation Reactions to Carboxylic Acids

The aldehyde group can be readily oxidized to the corresponding carboxylic acid. Mild oxidizing agents are typically employed to avoid over-oxidation or degradation of the sensitive heterocyclic core. A known method for a similar compound, 1-p-chlorobenzyl-7-azaindole-3-carboxaldehyde, involves a mild oxidation process to yield the 3-carboxy acid, demonstrating the feasibility of this transformation. dtic.mil The resulting 5-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a valuable intermediate for the synthesis of amides and esters.

Reduction Reactions to Alcohols and Amines

Reduction to Alcohols: The aldehyde can be reduced to a primary alcohol, 5-amino-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol. This is commonly achieved using hydride reducing agents such as sodium borohydride (B1222165) (NaBH₄). quora.com NaBH₄ is a mild reducing agent that selectively reduces aldehydes and ketones and is compatible with many other functional groups. quora.comresearchgate.net

Reductive Amination: The aldehyde can be converted directly to an amine through reductive amination. This one-pot reaction involves the initial formation of an imine with an amine, which is then reduced in situ by a suitable reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride. This method provides a direct route to N-substituted (5-amino-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamines.

Reactivity of the 5-Amino Group

The 5-amino group is a nucleophilic center and can participate in reactions typical of aromatic amines, such as acylation, sulfonylation, and as a key component in the construction of fused heterocyclic rings.

Nucleophilic Acylation and Sulfonylation Reactions

The lone pair of electrons on the nitrogen atom of the 5-amino group allows it to react with electrophilic reagents.

Acylation: Reaction with acylating agents, such as acid chlorides or anhydrides, in the presence of a base, leads to the formation of the corresponding amides. This reaction is a common strategy for introducing a variety of acyl groups.

Sulfonylation: Similarly, the amino group can be sulfonylated by reacting with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base like pyridine (B92270). This results in the formation of stable sulfonamides. The sulfonylation of the nitrogen on the pyrrole (B145914) ring of 7-azaindoles is a known reaction, suggesting the amino group at the 5-position would undergo similar transformations. nih.govrsc.org For instance, a copper-mediated C4–H sulfonylation has been reported for indole-3-carbaldehydes, and 7-azaindole was a suitable substrate, albeit giving a low yield. acs.org

Heterocyclic Ring Annulation Utilizing the 5-Amino Group

The 5-amino group, often in conjunction with an adjacent ring position, can be utilized to construct a new fused heterocyclic ring, a process known as annulation. This is a powerful strategy for building complex polycyclic systems. Research has shown that 5-aminopyrrole derivatives can react in multicomponent reactions with aldehydes and active methylene compounds, like Meldrum's acid, to form fused 1,4-dihydropyridine (B1200194) rings. uni-rostock.deuni-rostock.de This suggests that 5-amino-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde could undergo similar cyclocondensation reactions to form tetracyclic structures, such as pyrimido[4,5-b]pyrrolo[2,3-b]pyridines.

Table 2: Summary of Reactions involving the 5-Amino Group

Reagent TypeReaction TypeProduct Type
Acyl Halides / AnhydridesNucleophilic AcylationN-(3-formyl-1H-pyrrolo[2,3-b]pyridin-5-yl)amide
Sulfonyl ChloridesNucleophilic SulfonylationN-(3-formyl-1H-pyrrolo[2,3-b]pyridin-5-yl)sulfonamide
β-Dicarbonyl Compounds / α,β-Unsaturated CarbonylsHeterocyclic Ring AnnulationFused polycyclic systems (e.g., Pyrimido[4,5-b]pyrrolo[2,3-b]pyridines)

Diazotization and Subsequent Substitution Chemistry

The presence of a primary aromatic amino group at the C-5 position of the 1H-pyrrolo[2,3-b]pyridine ring system opens a pathway for diazotization reactions. This classical transformation involves the reaction of the amine with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid, to form a diazonium salt. These diazonium salts are highly versatile intermediates that can undergo a variety of subsequent substitution reactions, allowing for the introduction of a wide array of functional groups onto the pyridine ring.

While specific studies on the diazotization of this compound are not extensively detailed in the reviewed literature, the general principles of diazotization of amino-substituted heterocyclic compounds can be applied. For instance, studies on other amino-substituted azoles and pyridines have demonstrated that the resulting diazonium salts can be converted into various derivatives. researchgate.net

Potential Substitution Reactions Following Diazotization:

ReagentProduct Functional Group
H₂O, ΔHydroxyl (-OH)
KIIodo (-I)
HBF₄, ΔFluoro (-F)
CuCNCyano (-CN)
H₃PO₂Hydrogen (-H) (deamination)
Aryl/Heteroaryl compoundsAzo coupling (-N=N-Ar)

This table represents potential transformations based on general diazotization chemistry and requires specific experimental validation for the target compound.

Modifications at the Pyrrole Nitrogen (N-1)

The pyrrole nitrogen (N-1) of the 7-azaindole core is a common site for functionalization, which can significantly impact the molecule's biological activity and physicochemical properties. The N-H proton is acidic and can be readily deprotonated with a suitable base to generate an anion that can react with various electrophiles.

N-Alkylation: The introduction of alkyl groups at the N-1 position is a frequently employed strategy. This can be achieved by treating the parent compound with an alkyl halide in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an appropriate solvent like dimethylformamide (DMF) or acetonitrile.

N-Acylation: Acyl groups can be introduced at the N-1 position through reaction with acylating agents such as acid chlorides or anhydrides. These reactions are often carried out in the presence of a base to neutralize the acid byproduct. N-acylation can serve to introduce specific functionalities or act as a protecting group strategy during multi-step syntheses. nih.gov

Electrophilic and Nucleophilic Aromatic Substitutions on the Pyridine Moiety

The pyridine ring of the 7-azaindole scaffold exhibits a distinct reactivity pattern towards aromatic substitution reactions.

Electrophilic Aromatic Substitution: The pyridine ring is generally considered electron-deficient due to the electronegativity of the nitrogen atom, making it less susceptible to electrophilic aromatic substitution compared to benzene. The pyrrole ring further influences the electron distribution. Direct functionalization of the pyridine ring with electrophilic reagents can be challenging. researchgate.net However, functionalization can sometimes be achieved via the corresponding N-oxide, which activates the pyridine ring towards electrophilic attack. researchgate.net

Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly when a good leaving group (such as a halogen) is present at an activated position (typically C-4 or C-6). The reaction proceeds via a Meisenheimer-like intermediate. While direct nucleophilic substitution on the unsubstituted pyridine ring of the target molecule is not commonly reported, this pathway becomes highly relevant for halogenated derivatives. Studies on related 7-amino-6-azaindoles have shown that chloro-substituted precursors can undergo acid-catalyzed nucleophilic heteroaromatic substitution with various amines. enamine.net

Metal-Catalyzed Coupling Reactions for Further Functionalization

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the functionalization of heterocyclic compounds, including the 7-azaindole scaffold. These reactions typically involve the coupling of a halogenated or triflated derivative with a suitable coupling partner.

Suzuki-Miyaura Coupling: This reaction involves the coupling of a halo-7-azaindole with a boronic acid or ester in the presence of a palladium catalyst and a base. It is a versatile method for forming carbon-carbon bonds and introducing aryl or heteroaryl substituents. While the reactivity of 5-bromo-7-azaindole (B68098) in Suzuki reactions has been noted as not extensively reported in some contexts google.com, other studies have successfully employed this methodology for the synthesis of 5,7-diarylated indoles. rsc.org The specific application to a halogenated derivative of this compound would be a logical extension for library synthesis.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine. This method is particularly useful for introducing a wide range of amino functionalities onto the 7-azaindole core. The development of specialized ligands has significantly expanded the scope of this reaction, allowing for the coupling of various amines with halo-7-azaindoles, even in the presence of the unprotected pyrrole N-H. wikipedia.orgnih.gov This provides a direct route to novel amino-substituted derivatives.

Advanced Spectroscopic and Analytical Methodologies for Characterization in Pyrrolo 2,3 B Pyridine Research

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each of the non-equivalent protons in the molecule. The aromatic region will feature signals for the protons on the pyrrolo[2,3-b]pyridine core, while the aldehyde proton will appear as a characteristic singlet in the downfield region. The protons of the amino group may appear as a broad singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal. The carbonyl carbon of the aldehyde group is expected to have a chemical shift in the downfield region, typically around 185-195 ppm. The chemical shifts of the aromatic carbons will be influenced by the nitrogen atoms in the heterocyclic rings and the electron-donating amino group.

Predicted NMR Data:

The following tables present the predicted ¹H and ¹³C NMR chemical shifts for "5-amino-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde". These predictions are based on the known spectral data of similar pyrrole (B145914) and pyridine (B92270) derivatives.

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
H1 (NH-pyrrole)11.0 - 12.0br s
H2 (pyrrole)8.0 - 8.2s
H4 (pyridine)7.8 - 8.0d
H6 (pyridine)8.3 - 8.5d
CHO (aldehyde)9.8 - 10.0s
NH₂ (amino)5.0 - 6.0br s

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)
C2125.0 - 130.0
C3118.0 - 122.0
C3a145.0 - 150.0
C4120.0 - 125.0
C5140.0 - 145.0
C6130.0 - 135.0
C7a150.0 - 155.0
CHO185.0 - 195.0

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the unambiguous confirmation of the molecular formula. The molecular formula for "this compound" is C₈H₇N₃O, with a calculated monoisotopic mass of 161.0589 Da.

Molecular Formula Confirmation:

An experimental HRMS analysis is expected to yield a mass-to-charge ratio (m/z) that is very close to the calculated value, typically within a few parts per million (ppm), thus confirming the elemental composition.

Fragment Analysis:

In addition to molecular weight determination, mass spectrometry provides valuable structural information through the analysis of fragmentation patterns. Upon ionization, the molecule can break apart into smaller, characteristic fragments. The fragmentation pattern can help to piece together the molecular structure. For "this compound", common fragmentation pathways could involve the loss of the aldehyde group (CHO), the amino group (NH₂), or cleavage of the heterocyclic rings.

Table 3: Predicted Mass Spectrometry Data

IonFormulaCalculated m/zPredicted Abundance
[M+H]⁺C₈H₈N₃O⁺162.0662High
[M]⁺C₈H₇N₃O⁺161.0589Moderate
[M-CHO]⁺C₇H₆N₃⁺132.0556Moderate
[M-NH₂]⁺C₈H₅N₂O⁺145.0396Low

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a technique that measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. Different functional groups absorb IR radiation at characteristic frequencies, making IR spectroscopy an excellent tool for functional group identification.

The IR spectrum of "this compound" is expected to show characteristic absorption bands for the N-H bonds of the amino and pyrrole groups, the C=O bond of the aldehyde, and the C=C and C=N bonds of the aromatic rings.

Table 4: Predicted Characteristic IR Absorption Bands

Functional GroupVibrationPredicted Wavenumber (cm⁻¹)
N-H (pyrrole)Stretch3300 - 3500
N-H (amino)Stretch (asymmetric & symmetric)3300 - 3500
C-H (aromatic)Stretch3000 - 3100
C=O (aldehyde)Stretch1670 - 1690
C=C / C=N (aromatic)Stretch1500 - 1650
N-H (amino)Bend1580 - 1650

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the precise positions of all atoms can be determined.

While no crystal structure for "this compound" has been reported in the searched literature, a successful crystallographic analysis would provide a wealth of information, including:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Intermolecular interactions: Details of how the molecules pack together in the crystal lattice, including hydrogen bonding and other non-covalent interactions.

Based on the structures of related heterocyclic compounds, it is expected that the pyrrolo[2,3-b]pyridine ring system is largely planar. The amino and aldehyde substituents would also lie in or close to this plane to maximize conjugation. Hydrogen bonding between the amino group, the pyrrole N-H, and the aldehyde carbonyl group, as well as the pyridine nitrogen, would likely play a significant role in the crystal packing.

Biological Activity and Mechanistic Research of 1h Pyrrolo 2,3 B Pyridine Derivatives Excluding Clinical Applications

Enzyme Kinase Inhibition Studies

Derivatives of the 1H-pyrrolo[2,3-b]pyridine nucleus have been extensively investigated as inhibitors of a range of protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, making them important therapeutic targets.

Fibroblast Growth Factor Receptor (FGFR) Kinase Inhibition

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a critical role in cell proliferation, differentiation, and migration. Its abnormal activation is implicated in various cancers, making FGFRs an attractive target for therapeutic intervention. A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been designed and evaluated as potent FGFR inhibitors rsc.org.

One study reported the development of a series of these derivatives with potent activities against FGFR1, 2, and 3. A standout compound from this series, designated as 4h , demonstrated significant inhibitory activity against multiple FGFRs rsc.org.

Key Research Findings:

Compound 4h exhibited potent pan-FGFR inhibitory activity, with IC50 values of 7 nM, 9 nM, and 25 nM for FGFR1, FGFR2, and FGFR3, respectively. Its activity against FGFR4 was less pronounced, with an IC50 of 712 nM rsc.org.

The 1H-pyrrolo[2,3-b]pyridine nucleus of compound 4h was observed to form two crucial hydrogen bonds with the backbone carbonyl of glutamic acid 562 (E562) and the amine group of alanine 564 (A564) within the hinge region of the FGFR1 protein nih.gov.

A significant π-π stacking interaction was noted between the 3,5-dimethoxyphenyl group of 4h and phenylalanine 489 (F489) of the receptor. This interaction, along with the hydrogen bonds, helps to anchor the inhibitor in the active site nih.gov.

The 3,5-dimethoxyphenyl substituent was found to occupy a hydrophobic pocket and form hydrogen bonds with aspartic acid 641 (D641), further enhancing its inhibitory potency nih.gov.

Table 1: Inhibitory Activity of Compound 4h against FGFR Kinases

Kinase IC50 (nM)
FGFR1 7
FGFR2 9
FGFR3 25
FGFR4 712

Human Neutrophil Elastase (HNE) Inhibition

Human Neutrophil Elastase (HNE) is a serine protease that plays a significant role in inflammatory processes, particularly in pulmonary diseases. The 1H-pyrrolo[2,3-b]pyridine scaffold has been identified as a novel framework for the development of potent HNE inhibitors.

Researchers have synthesized and evaluated a series of 1H-pyrrolo[2,3-b]pyridine derivatives, demonstrating their efficacy in inhibiting HNE at nanomolar concentrations.

Key Research Findings:

Several compounds in the series were found to be effective HNE inhibitors with IC50 values in the micromolar to sub-micromolar range. Notably, compounds 2a and 2b displayed potent inhibition with IC50 values of 15 nM and 14 nM, respectively.

Molecular modeling studies have shown that the orientation of these derivatives within the catalytic triad of HNE (Ser195-His57-Asp102) is crucial for their inhibitory activity.

Structure-activity relationship studies revealed that an unsubstituted position 2 on the pyrrolo[2,3-b]pyridine scaffold is essential for activity. Modifications at this position led to a loss of HNE inhibitory function.

Conversely, the introduction of bulky or lipophilic substituents at position 5 was well-tolerated and, in many cases, retained or enhanced inhibitory activity, with some derivatives showing IC50 values between 15 and 51 nM. This suggests that these substituents likely interact with a large pocket in the enzyme's active site.

Table 2: HNE Inhibitory Activity of Selected 1H-Pyrrolo[2,3-b]pyridine Derivatives

Compound IC50 (nM)
2a 15
2b 14
Position 5 Substituted Derivatives 15-51

Cell Division Cycle 7 (Cdc7) Kinase Inhibition

Cell Division Cycle 7 (Cdc7) kinase is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication. Its inhibition is a promising strategy for cancer therapy. A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent inhibitors of Cdc7 kinase.

Through systematic structural modifications, researchers have significantly improved the potency of these inhibitors.

Key Research Findings:

The initial lead compound, (Z)-2-phenyl-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-3,5-dihydro-4H-imidazol-4-one (1 ), was optimized to develop more potent inhibitors.

This optimization led to the discovery of [(Z)-2-(benzylamino)-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-1,3-thiazol-4(5H)-one] (42 ), a potent ATP mimetic inhibitor of Cdc7 kinase with an IC50 value of 7 nM.

Table 3: Inhibitory Potency of 1H-Pyrrolo[2,3-b]pyridine Derivatives against Cdc7 Kinase

Compound IC50 (nM)
1 >1000
42 7

Serum/Glucocorticoid Regulated Kinase 1 (SGK-1) Inhibition

Serum/Glucocorticoid Regulated Kinase 1 (SGK-1) is a serine/threonine protein kinase involved in cell proliferation and electrolyte homeostasis. The 1H-pyrrolo[2,3-b]pyridine scaffold has been identified in patent literature as a basis for the development of SGK-1 inhibitors.

These compounds are proposed to be useful in treating disorders associated with SGK-1 activity.

Key Research Findings:

Patent applications describe novel 1H-pyrrolo[2,3-b]pyridine compounds for the inhibition of SGK-1 kinase activity.

These compounds are suggested for the treatment of disorders in mammals that are at least partially mediated by SGK-1 kinase.

mTOR and PI3 Kinase Inhibition

A comprehensive review of the scientific literature did not yield specific studies on the inhibitory activity of 1H-pyrrolo[2,3-b]pyridine derivatives against mTOR and PI3 kinases. While research exists on other pyridine-containing scaffolds as mTOR/PI3K inhibitors, specific data for the 1H-pyrrolo[2,3-b]pyridine nucleus is not available at the time of this review.

Tropomyosin Receptor Kinase A (TrkA) Inhibition

A thorough search of the scientific literature did not reveal specific research focused on the inhibition of Tropomyosin Receptor Kinase A (TrkA) by 1H-pyrrolo[2,3-b]pyridine derivatives. The existing literature on TrkA inhibitors primarily focuses on other heterocyclic scaffolds.

Antimicrobial and Antiviral Research Activities

The 1H-pyrrolo[2,3-b]pyridine core, also known as 7-azaindole (B17877), is a key structural motif in a variety of compounds that have been investigated for their potential to combat microbial and viral pathogens.

Antibacterial Efficacy Investigations

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been identified as a novel class of antibacterial agents. High-throughput screening programs have successfully identified derivatives with potent activity. For instance, a series of 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives demonstrated significant antibacterial effects, with the most active compound showing a Minimum Inhibitory Concentration (MIC) of 3.35 µg/mL against Escherichia coli. nih.gov Other studies have reported on dispyrrolopyridine compounds, which are natural products containing the pyrrolopyridine core, showing intense activity against Gram-positive bacteria such as Staphylococcus aureus, Mycobacterium smegmatis, Bacillus subtilis, and Listeria monocytogenes, with MIC values ranging from 0.5 to 4 µg/mL. nih.gov

Further research into related structures, such as pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines, has also shown moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. japsonline.com For example, certain pyrazolo[3,4-b]pyridine derivatives exhibited moderate activity against E. coli with inhibition zones of 12-16 mm. japsonline.com

Compound ClassBacterial StrainActivity (MIC)
5-oxo-4H-pyrrolo[3,2-b]pyridine derivativeEscherichia coli3.35 µg/mL
Dispyrrolopyridine AStaphylococcus aureus0.5 - 4 µg/mL
Dispyrrolopyridine AMycobacterium smegmatis0.5 - 4 µg/mL
Dispyrrolopyridine ABacillus subtilis0.5 - 4 µg/mL
Dispyrrolopyridine AListeria monocytogenes0.5 - 4 µg/mL

Antifungal Efficacy Investigations

The antifungal potential of pyrrolo[2,3-b]pyridine and its bioisosteres has also been a subject of scientific inquiry. Studies on novel pyrano[2,3-b]pyridine and pyrrolo[2,3-b]pyrano[2,3-d]pyridine derivatives have shown them to be active against various fungal species. researchgate.net Specifically, certain compounds displayed potent to moderate activity against Candida sp., Aspergillus multi, and Aspergillus niger. researchgate.net One particular derivative showed antifungal activity comparable to the standard drug ketoconazole against Candida sp. researchgate.net

Similarly, research into pyrrole-based enaminones, which serve as building blocks for pyrrolo[1,2-a]pyrazines, has demonstrated potent antifungal activity against several Candida species, including multidrug-resistant strains. mdpi.com These findings suggest that the broader class of pyrrole-containing heterocyclic compounds is a promising area for the development of new antifungal agents.

Compound ClassFungal StrainObserved Activity
Pyrano[2,3-b]pyridine derivativeCandida sp.Comparable to Ketoconazole
Pyrano[2,3-b]pyridine derivativeAspergillus multiPotent to moderate
Pyrano[2,3-b]pyridine derivativeAspergillus nigerPotent to moderate
Pyrrolo[1,2-a]pyrazinesCandida spp.Highly active

Antiviral Efficacy Investigations

Research has highlighted the antiviral potential of the 7H-pyrrolo[2,3-d]pyrimidine scaffold, a close structural relative of 1H-pyrrolo[2,3-b]pyridine. A notable study identified a 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidine derivative as an inhibitor of the Zika virus (ZIKV). mdpi.com This compound exhibited an EC50 value of 5.25 µM in a reporter assay and demonstrated strong antiviral activity in a titer-reduction assay, with a 93% reduction at a concentration of 8.5 µM. mdpi.com The study also found that related scaffolds, such as 9H-purine and 1H-pyrazolo[3,4-d]pyrimidine, could serve as alternative core structures, indicating a broader potential for this class of compounds against flaviviruses like ZIKV and Dengue virus (DENV). mdpi.com

Antiproliferative and Antitumor Mechanisms (in vitro and cellular models)

The 1H-pyrrolo[2,3-b]pyridine skeleton is a cornerstone in the design of numerous kinase inhibitors and other agents targeting cancer cell proliferation. The planar, aromatic nature of the ring system allows it to participate in key binding interactions within the ATP-binding sites of various protein kinases.

Modulation of Cell Proliferation and Viability

A substantial body of research has demonstrated the potent antiproliferative effects of 1H-pyrrolo[2,3-b]pyridine derivatives across a wide range of human cancer cell lines. These compounds have been extensively evaluated as inhibitors of various tyrosine kinases that are critical for tumor growth and survival.

One study reported a series of 1H-pyrrolo[2,3-b]pyridine derivatives as potent inhibitors of Fibroblast Growth Factor Receptor (FGFR). nih.govrsc.org The optimized compound, 4h , displayed remarkable potency, inhibiting FGFR1, FGFR2, and FGFR3 with IC50 values of 7 nM, 9 nM, and 25 nM, respectively. nih.govrsc.org In cellular assays, this compound effectively inhibited the proliferation of 4T1 mouse breast cancer cells. nih.gov

Another class of derivatives, bearing a 1,8-naphthyridin-2-one moiety, was synthesized and evaluated for antiproliferative activity against four cancer cell lines: HT-29 (colon), A549 (lung), H460 (lung), and U87MG (glioblastoma). nih.gov The most promising compound from this series exhibited potent inhibition of Flt-3 and c-Met kinases with IC50 values of 1.16 nM and 1.92 nM, respectively. nih.gov Furthermore, nortopsentin analogues incorporating the 1H-pyrrolo[2,3-b]pyridine core showed significant growth inhibition against a full panel of approximately 60 human tumor cell lines, with GI50 values ranging from nanomolar to low micromolar concentrations. mdpi.com

Compound/Derivative ClassTarget/Cell LineActivity (IC50/GI50)
Compound 4hFGFR17 nM
Compound 4hFGFR29 nM
Compound 4hFGFR325 nM
1,8-Naphthyridin-2-one derivative (Compound 32)Flt-31.16 nM
1,8-Naphthyridin-2-one derivative (Compound 32)c-Met1.92 nM
Nortopsentin Analogue (Compound 3d)~60 Human Cancer Cell Lines0.03 - 13.0 µM
Nortopsentin Analogue (Compound 3k)~60 Human Cancer Cell Lines0.04 - 14.2 µM
1H-pyrrolo[3,2-c]pyridine derivative (Compound 10t)HeLa0.12 µM
1H-pyrrolo[3,2-c]pyridine derivative (Compound 10t)SGC-79010.15 µM
1H-pyrrolo[3,2-c]pyridine derivative (Compound 10t)MCF-70.21 µM

Induction of Apoptosis and Cell Cycle Arrest

Beyond simply halting proliferation, many 1H-pyrrolo[2,3-b]pyridine derivatives have been shown to actively induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells.

The potent FGFR inhibitor, compound 4h , was found to induce apoptosis in 4T1 breast cancer cells. nih.govrsc.org Similarly, a series of 1H-pyrrolo[3,2-c]pyridine derivatives, designed as colchicine-binding site inhibitors, demonstrated the ability to cause G2/M phase cell cycle arrest and induce apoptosis. tandfonline.comtandfonline.com The most active compound, 10t , significantly arrested the cell cycle and promoted apoptosis at concentrations ranging from 0.12 µM to 0.36 µM in HeLa cells. tandfonline.com

Mechanistic studies on pyrrolo[2,3-d]pyrimidine derivatives have provided further insight into these processes. One potent compound was shown to induce cell cycle arrest and apoptosis in HepG2 liver cancer cells. mdpi.com This was accompanied by a notable increase in the pro-apoptotic proteins caspase-3 and Bax, and a downregulation of the anti-apoptotic protein Bcl-2. mdpi.com These findings underscore the ability of the pyrrolopyridine scaffold to engage with and modulate the complex cellular machinery governing cell life and death cycles.

Compound/Derivative ClassCell LineMechanismEffective Concentration
FGFR Inhibitor (Compound 4h)4T1 (Breast Cancer)Induction of apoptosisNot specified
1H-pyrrolo[3,2-c]pyridine derivative (Compound 10t)HeLa (Cervical Cancer)G2/M phase cell cycle arrest and apoptosis0.12 - 0.36 µM
Pyrrolo[2,3-d]pyrimidine derivative (Compound 5k)HepG2 (Liver Cancer)Cell cycle arrest and apoptosis (increased Caspase-3/Bax, decreased Bcl-2)Not specified

Inhibition of Cell Migration and Invasion

The metastatic cascade, which involves the migration of cancer cells from a primary tumor and their invasion into surrounding tissues, is a critical process in cancer mortality. Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated the ability to interfere with these processes.

For instance, one study reported a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activity against fibroblast growth factor receptors (FGFRs), which are implicated in cell migration. rsc.org Among these, compound 4h not only inhibited the proliferation of 4T1 breast cancer cells but also significantly hampered their migration and invasion capabilities in vitro. rsc.orgrsc.orgnih.gov Further investigation suggested this effect was associated with the downregulation of matrix metalloproteinase 9 (MMP9) and the upregulation of tissue inhibitor of metalloproteinases 2 (TIMP2). rsc.org

In another study focusing on maternal embryonic leucine (B10760876) zipper kinase (MELK) inhibitors, the optimized 3-substituted 1H-pyrrolo[2,3-b]pyridine derivative, 16h , was found to potently suppress the migration of A549 lung cancer cells. nih.gov These findings underscore the potential of the 1H-pyrrolo[2,3-b]pyridine core structure as a foundation for developing agents that can inhibit key steps in metastasis.

Structure-Activity Relationship (SAR) Derivation and Optimization

Understanding the structure-activity relationship (SAR) is fundamental to optimizing the potency and selectivity of lead compounds. Extensive research into 1H-pyrrolo[2,3-b]pyridine derivatives has yielded crucial insights into how specific structural modifications influence their biological activity against various targets.

Systematic structural optimization has been a key strategy in enhancing the efficacy of these compounds. For example, in the development of inhibitors for Traf2 and Nck-interacting kinase (TNIK), three-dimensional quantitative structure-activity relationship (3D-QSAR) studies were employed to analyze a series of 31 derivatives. imist.maimist.maimist.ma These models helped identify which chemical groups would enhance or reduce the inhibitory activity. imist.maimist.ma The analysis of contour maps from Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices (CoMSIA) revealed that H-bond donor substituents near the 1H-pyrrolo[2,3-b]pyridine and CN replacements increased activity. imist.maimist.ma

In the pursuit of phosphodiesterase 4B (PDE4B) inhibitors, SAR analysis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides highlighted the importance of ring size and hydrophobicity. nih.gov A scaffold-hopping experiment led to the identification of the 1H-pyrrolo[2,3-b]pyridine ring as a potent core. nih.gov Further modifications to the aryl and amide substituents on this ring system were explored to develop more potent and selective inhibitors. nih.gov For instance, introducing a 3,3-difluoroazetidine ring resulted in a compound with high inhibitory activity and selectivity. nih.gov

Similarly, when developing c-Met inhibitors, SAR studies showed that replacing a quinoline nucleus with the 1H-pyrrolo[2,3-b]pyridine moiety maintained or even improved cytotoxic activity. nih.gov It was also found that the introduction of fluorine atoms to the aminophenoxy part of the molecule was beneficial for its activity. nih.gov Docking studies further indicated that phenyl hydrazone derivatives had superior activity compared to heterocyclic hydrazone series. nih.gov

The table below summarizes key SAR findings for this class of compounds against various molecular targets.

TargetCore ScaffoldKey SAR FindingsReference
TNIK 1H-pyrrolo[2,3-b]pyridineH-bond donor groups near the core ring and CN substituents increase activity. imist.maimist.ma
PDE4B 1H-pyrrolo[2,3-b]pyridine-2-carboxamideRing size and hydrophobicity are critical. A 3,3-difluoroazetidine amide substituent enhances activity and selectivity. nih.gov
c-Met 1H-pyrrolo[2,3-b]pyridinePhenyl hydrazone derivatives are more active than heterocyclic ones. Introduction of fluorine atoms to the aminophenoxy group is beneficial. nih.govnih.gov
IKKα Aminoindazole-pyrrolo[2,3-b]pyridineThe pyrrolo[2,3-b]pyridine ring interacts with Cys99 in the hinge region of the kinase. researchgate.net
FGFR 1H-pyrrolo[2,3-b]pyridineIntroduction of a hydrogen bond accepting group at the 5-position can form a hydrogen bond with G485 to improve activity. rsc.orgnih.gov

Computational Chemistry and Molecular Modeling for Target Interaction Analysis

Computational techniques are indispensable tools for elucidating the binding mechanisms of small molecules with their protein targets, guiding the rational design of more effective derivatives.

Ligand Docking and Molecular Dynamics Simulations

Molecular docking simulations have been widely used to predict and analyze the binding modes of 1H-pyrrolo[2,3-b]pyridine derivatives within the active sites of various kinases and enzymes. These studies provide a structural basis for the observed SAR and guide further optimization.

For TNIK inhibitors, molecular docking was used to identify the binding mechanisms of 31 different substituted 1H-pyrrolo[2,3-b]pyridine compounds with the kinase, revealing favorable interactions that contribute to their inhibitory potential. imist.maimist.maimist.ma In the development of c-Met inhibitors, docking studies helped rationalize why replacing a quinoline with the 1H-pyrrolo[2,3-b]pyridine moiety led to improved activity and why phenyl hydrazone derivatives were more potent than their heterocyclic counterparts. nih.govnih.gov

Similar computational approaches have been applied to other targets:

PDE4B: Molecular modeling was used to visualize how 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives interact with the enzyme. nih.gov

HDAC2: Docking studies of a 3-substituted 1H-pyrrolo[2,3-b]pyridine derivative showed excellent fitting to the active site. researchgate.net

MELK: Molecular modeling was integral to the design and evaluation of a series of 3-substituted derivatives. nih.gov

IKKα: Structure-based molecular modeling helped to explain the SAR and high selectivity of an aminoindazole-pyrrolo[2,3-b]pyridine series of inhibitors. researchgate.netnih.gov

FLT3: Computational simulations were used to study the function of amide and urea linkers in designed inhibitors. nih.gov

These computational studies consistently highlight the ability of the 1H-pyrrolo[2,3-b]pyridine core to act as a "hinge-binder," forming key hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition.

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of molecules. These calculations provide insights into molecular structure, stability, and reactivity, which can influence ligand-receptor interactions.

For example, a study on 3,4-Diphenyl-1H-pyrrolo[2,3-b]pyridine used DFT to calculate its optimal molecular structure, which was found to be consistent with experimental data from single-crystal X-ray diffraction. tandfonline.com The study also investigated the molecular electrostatic potential and frontier molecular orbitals (HOMO-LUMO), providing a deeper understanding of the molecule's physicochemical properties. tandfonline.com While not the specific compound of focus, this research demonstrates the application of quantum chemistry to the core scaffold.

In a related study on a 4-hydroxy-1H-pyrrolo[3,4-c]pyridine-1,3,6(2H,5H)-trione derivative, DFT calculations were used to analyze its electronic structure. nih.gov The results were in good agreement with experimental spectroscopic data and helped to explain the molecule's photophysical properties. nih.gov Such theoretical calculations are valuable for understanding the electronic nature of the broader pyrrolopyridine family, aiding in the prediction of properties relevant to drug design.

Applications of 5 Amino 1h Pyrrolo 2,3 B Pyridine 3 Carbaldehyde As a Versatile Chemical Synthon

Building Block for the Synthesis of Novel Heterocyclic Systems

The unique arrangement of functional groups in 5-amino-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde makes it an ideal precursor for constructing a variety of novel heterocyclic systems. The aldehyde group is a versatile handle for reactions such as condensations, while the amino group can participate in cyclization reactions. The pyrrole (B145914) and pyridine (B92270) rings also offer sites for further functionalization.

The general reactivity of the 1H-pyrrolo[2,3-b]pyridine core involves electrophilic substitution, primarily at the 3-position. The aldehyde at this position, however, directs further chemistry. The bifunctional nature of the molecule—possessing both a nucleophilic amino group and an electrophilic aldehyde—allows for intramolecular reactions to form fused ring systems or intermolecular reactions with other bifunctional reagents to create complex polycyclic structures.

For instance, aminopyrazoles, which are structurally analogous to the aminopyrrolopyridine core, are widely used as precursors in the synthesis of fused pyrazoloazines like pyrazolo[3,4-b]pyridines. nih.gov These reactions often involve condensation of the amino group and a nearby ring carbon with dicarbonyl compounds or their equivalents. nih.govbeilstein-journals.org By analogy, the amino group of this compound can react with active methylene (B1212753) compounds in cyclocondensation reactions to furnish fused pyridopyrrolopyrimidines or other related systems. The aldehyde can first be engaged in a Knoevenagel condensation, with the resulting product undergoing cyclization via the amino group.

Diversity-oriented synthesis (DOS) strategies frequently employ such versatile building blocks to generate libraries of structurally diverse molecules. mdpi.com The reactivity of this synthon can be harnessed in multicomponent reactions, where three or more reactants combine in a single step to produce a complex product, thereby increasing synthetic efficiency. nih.gov

Scaffold for Combinatorial Chemistry and Library Generation

Combinatorial chemistry is a powerful technique used in drug discovery to synthesize a large number of different but structurally related molecules, known as a chemical library. nih.gov The scaffold of this compound is exceptionally well-suited for this purpose due to its multiple points of diversification.

The primary amine at the C5 position and the aldehyde at the C3 position serve as key functional handles for derivatization.

Amine Functionalization: The amino group can be readily acylated, sulfonated, or alkylated. It can also be converted into other functional groups, providing a wide array of derivatives. In a library synthesis, a diverse set of carboxylic acids or sulfonyl chlorides can be reacted with the amine to generate a library of amides or sulfonamides, respectively.

Aldehyde Functionalization: The aldehyde group can undergo reactions such as reductive amination, Wittig reactions, or condensation with various nucleophiles. For example, reductive amination with a library of primary or secondary amines would yield a diverse set of secondary or tertiary amine derivatives.

This dual functionality allows for the creation of large combinatorial libraries through parallel synthesis. nih.gov By systematically reacting the core scaffold with different sets of building blocks at both the amine and aldehyde positions, chemists can rapidly generate thousands of unique compounds. nih.gov These libraries can then be screened for biological activity against various therapeutic targets.

Table 1: Potential Reactions for Library Generation

Functional GroupReaction TypeReagent ClassResulting Structure
5-AminoAcylationCarboxylic Acids, Acid ChloridesAmides
5-AminoReductive AlkylationAldehydes, KetonesSecondary/Tertiary Amines
3-CarbaldehydeReductive AminationPrimary/Secondary AminesSecondary/Tertiary Amines
3-CarbaldehydeWittig ReactionPhosphonium YlidesAlkenes
3-CarbaldehydeCondensationActive Methylene Compoundsα,β-Unsaturated Systems

Precursor in the Development of Research Probes and Tool Compounds

Research probes and tool compounds are essential for studying biological processes. The 1H-pyrrolo[2,3-b]pyridine scaffold is a valuable core for designing such molecules. While specific examples starting from the 5-amino derivative are not extensively documented, the functional groups present make it a suitable precursor. For instance, a related compound, 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, is utilized in preparing fluorescent probes through derivatization with reporter groups. The amino group on this compound is a prime site for attaching fluorophores, biotin (B1667282) tags, or photoaffinity labels. The aldehyde provides a means to conjugate the probe to specific cellular components or biomolecules.

Role in the Discovery of Advanced Chemical Entities

The 1H-pyrrolo[2,3-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets and is a common feature in many bioactive compounds. Derivatives of this scaffold have been successfully developed as potent and selective inhibitors of various protein kinases, which are critical targets in oncology and immunology.

Kinase Inhibitors:

Janus Kinase (JAK) Inhibitors: The pyrrolo[2,3-b]pyridine core is central to the design of inhibitors for Janus kinases (JAKs), which are involved in inflammatory and immune responses. nih.govnih.govresearchgate.net Modifications at the C4 and C5 positions of the ring system have been crucial in developing potent and selective JAK inhibitors. For example, 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives have been optimized to produce potent JAK3 inhibitors for potential use in treating transplant rejection. nih.govresearchgate.net The 5-amino group of this compound could be readily converted to the corresponding carboxamide, making it a key intermediate for such compounds.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Aberrant FGFR signaling is implicated in various cancers. rsc.org The 1H-pyrrolo[2,3-b]pyridine nucleus has been employed as a scaffold to develop potent FGFR inhibitors. rsc.orgnih.gov A series of derivatives showed strong inhibitory activity against FGFR1, 2, and 3, with one lead compound exhibiting IC₅₀ values in the low nanomolar range. rsc.org

IKKα Inhibitors: Researchers have developed an aminoindazole-pyrrolo[2,3-b]pyridine scaffold into a novel series of potent and selective inhibitors for IKKα, a kinase involved in non-canonical NF-κB signaling. strath.ac.uk

The versatility of this compound, with its reactive amino and aldehyde groups, provides synthetic routes to these and other advanced chemical entities. The core structure serves as the essential pharmacophore, while the functional groups allow for the introduction of various substituents to optimize potency, selectivity, and pharmacokinetic properties.

Table 2: Examples of Bioactive Scaffolds Derived from Pyrrolo[2,3-b]pyridine

Compound ClassTargetTherapeutic AreaReference
1H-pyrrolo[2,3-b]pyridine-5-carboxamidesJAK3Immunology, Transplant Rejection nih.govresearchgate.net
1H-pyrrolo[2,3-b]pyridine derivativesFGFR1/2/3Oncology rsc.org
N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamidesJAK1Autoimmune Diseases nih.gov
Aminoindazole-pyrrolo[2,3-b]pyridinesIKKαInflammation, Cancer strath.ac.uk

Future Research Trajectories and Open Questions in Pyrrolo 2,3 B Pyridine Chemistry

Development of More Efficient and Sustainable Synthetic Methodologies

A primary challenge in the advancement of pyrrolo[2,3-b]pyridine chemistry is the development of synthetic routes that are not only efficient but also environmentally benign. Traditional methods for azaindole synthesis can suffer from harsh reaction conditions and limited substrate scope. rug.nlrsc.org Future research is increasingly directed towards green chemistry principles.

Key areas of development include:

Catalyst Innovation: There is a strong push to move away from stoichiometric reagents towards catalytic systems. This includes the use of palladium-catalyzed cross-coupling reactions and other transition metal-catalyzed methods which have become crucial for constructing the azaindole core. rsc.orgeurekaselect.comresearchgate.net Research into novel, more robust, and reusable catalysts will be essential.

One-Pot Reactions and Multicomponent Reactions (MCRs): Strategies that combine multiple synthetic steps into a single operation, such as one-pot tandem reactions, significantly improve efficiency by reducing waste and purification steps. organic-chemistry.orgnih.gov MCRs are particularly attractive as they allow for the rapid assembly of complex molecules from simple precursors in a single step, aligning with the principles of sustainable chemistry. rug.nlmdpi.com

Alternative Energy Sources: The use of microwave irradiation and ultrasonication is being explored to accelerate reaction times and improve yields, often under milder conditions than conventional heating. organic-chemistry.org

Benign Solvents: A major goal is to replace hazardous organic solvents with more sustainable alternatives like water or ethanol (B145695), or even to perform reactions under solvent-free conditions. organic-chemistry.orgrsc.org For example, β-cyclodextrin has been used as a reusable promoter in water for the synthesis of related pyrrolo[2,3-d]pyrimidine derivatives. rsc.org

Table 1: Comparison of Modern Synthetic Strategies for Azaindole Scaffolds

StrategyKey FeaturesAdvantagesFuture Research Direction
Palladium-Catalyzed Cross-CouplingSequential C-N and C-C bond formation (e.g., Sonogashira, Suzuki). organic-chemistry.orgHigh efficiency, broad functional group tolerance. rsc.orgDevelopment of ligandless or copper-free conditions; use of more sustainable catalyst systems.
Multicomponent Reactions (MCRs)One-pot synthesis from three or more starting materials. rug.nlHigh atom economy, rapid access to molecular diversity, reduced waste. rsc.orgDiscovery of new MCRs with broader scope for substituted pyrrolo[2,3-b]pyridines.
C-H Activation/FunctionalizationDirect formation of C-C or C-heteroatom bonds on the core scaffold. researchgate.netAvoids pre-functionalization of starting materials, increases step economy.Improving regioselectivity and exploring a wider range of coupling partners.
Biomimetic/Green CatalysisUse of environmentally friendly catalysts and solvents (e.g., β-cyclodextrin in water). rsc.orgSustainability, mild reaction conditions, potential for catalyst reuse. rsc.orgExpanding the scope to more complex azaindole syntheses and industrial scale-up.

Exploration of Novel Reactivity Patterns and Derivatization Pathways

The 5-amino-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde molecule possesses multiple reactive sites: the pyrrole (B145914) and pyridine (B92270) rings, the N-H of the pyrrole, the amino group at C5, and the carbaldehyde at C3. These sites offer a rich platform for chemical modification to generate diverse libraries of compounds for biological screening.

Future research will focus on:

Regioselective Functionalization: Developing methods to selectively modify one specific position on the heterocyclic core is a significant challenge. For instance, electrophilic substitution reactions like halogenation and nitration typically occur at the electron-rich 3-position of the 7-azaindole (B17877) ring. eurekaselect.comingentaconnect.com The presence of the aldehyde at this position in the target compound necessitates alternative strategies or protection/deprotection steps to functionalize other parts of the ring.

Derivatization of Functional Groups: The amino and carbaldehyde groups are key handles for derivatization. The aldehyde can undergo reactions such as Wittig, aldol (B89426) condensation, and reductive amination to introduce a wide variety of substituents. The amino group can be acylated, alkylated, or used in coupling reactions to build more complex structures.

Palladium-Catalyzed Cross-Coupling: These reactions remain a cornerstone for modifying the pyridine part of the scaffold, enabling the introduction of aryl, heteroaryl, and alkyl groups. researchgate.net

Photocatalysis and Electrocatalysis: These emerging fields offer new ways to activate the scaffold and forge new bonds under mild conditions, potentially accessing novel chemical space. researchgate.net

The reactivity of the 3-formyl group, in particular, is a key area for creating derivatives with potential therapeutic applications, such as kinase inhibitors. eurekaselect.com

Deeper Elucidation of Biological Mechanisms and Off-Target Effects

The pyrrolo[2,3-b]pyridine scaffold is a core component of numerous kinase inhibitors targeting enzymes like Janus kinases (JAKs), Fibroblast Growth Factor Receptors (FGFRs), and B-RAF. rsc.orgnih.gov Derivatives have shown potent activity against various cancers and inflammatory diseases. nih.govijper.org However, a deeper understanding of their biological interactions is required.

Open questions for future investigation include:

Mechanism of Action: While many derivatives are known to be ATP-competitive kinase inhibitors, the precise binding modes and the structural basis for their selectivity are not always fully understood. nih.gov Detailed structural biology (X-ray crystallography, Cryo-EM) and biophysical studies are needed to elucidate how compounds like this compound and its derivatives interact with their targets.

Selectivity Profiling: A major challenge in kinase inhibitor development is achieving selectivity, as many kinases share structural similarities in their ATP-binding pockets. Broad-spectrum kinase profiling is essential to understand the selectivity of new compounds and to anticipate potential off-target effects. nih.gov

Off-Target Effects: Unintended interactions with other proteins can lead to adverse effects. patsnap.com For example, inhibition of the hERG potassium channel is a common concern in drug development. Future research must involve early and comprehensive screening for such liabilities to design safer therapeutic agents. nih.gov

Resistance Mechanisms: As with many targeted therapies, cancer cells can develop resistance to pyrrolo[2,3-b]pyridine-based drugs. Investigating these resistance mechanisms at a molecular level is crucial for designing next-generation inhibitors that can overcome them. nih.gov

Table 2: Biological Targets of Pyrrolo[2,3-b]pyridine Derivatives

Target Kinase FamilyTherapeutic AreaExample IC50 Values of DerivativesReference
FGFR1, 2, 3CancerFGFR1: 7 nM, FGFR2: 9 nM, FGFR3: 25 nM (Compound 4h) rsc.org
B-RAFV600ECancer (e.g., Melanoma)0.080 µM (Compound 35) nih.gov
GSK-3βAlzheimer's Disease0.22 nM (Compound 41) nih.gov
CDK8Colorectal Cancer48.6 nM (Compound 22) acs.org
HIV-1 Reverse TranscriptaseHIV/AIDS0.73 µM (Lead Compound 8) nih.gov

Advanced Computational Design of Next-Generation Pyrrolo[2,3-b]pyridine Analogs

Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process. nih.gov For the pyrrolo[2,3-b]pyridine scaffold, these methods can guide the rational design of new analogs with improved properties.

Future research will heavily rely on:

Structure-Based Drug Design (SBDD): Using crystal structures of target proteins, molecular docking simulations can predict how different derivatives of this compound will bind. ijper.orgnih.govnih.gov This allows for the prioritization of compounds for synthesis, saving time and resources.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to correlate the structural features of a series of compounds with their biological activity. nih.gov These models can then be used to predict the potency of newly designed, unsynthesized molecules.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, helping to assess the stability of binding interactions and the role of solvent molecules. nih.govnih.gov

Free Energy Perturbation (FEP): This advanced computational technique can more accurately predict the binding affinities of related molecules, guiding lead optimization efforts to achieve higher potency. nih.gov

AI and Machine Learning: AI-driven platforms can analyze vast datasets to identify novel scaffolds, predict off-target effects, and design molecules with desired pharmacokinetic properties, representing a new frontier in drug design.

Integration with Emerging Technologies in Chemical Biology

The unique structure of this compound makes it an attractive candidate for integration with cutting-edge technologies in chemical biology.

Future directions include:

Development of Chemical Probes: The scaffold can be functionalized to create chemical probes. For example, a biotin (B1667282) or fluorescent tag could be attached (potentially via the amino or aldehyde group) to create affinity-based probes for "pull-down" experiments to identify the cellular targets of the molecule. nih.gov

Proteolysis-Targeting Chimeras (PROTACs): PROTACs are bifunctional molecules that induce the degradation of a target protein. A pyrrolo[2,3-b]pyridine derivative that binds to a target kinase could be linked to an E3 ligase-recruiting ligand. The resulting PROTAC would then target the kinase for destruction, offering a different therapeutic modality compared to simple inhibition.

DNA-Encoded Libraries (DELs): The reactive handles on the this compound scaffold make it suitable for inclusion in DNA-encoded libraries. This technology allows for the synthesis and screening of billions of compounds simultaneously, dramatically accelerating the discovery of new hits against a wide range of biological targets.

By embracing these future research trajectories, the scientific community can unlock the full potential of the this compound scaffold and its derivatives, paving the way for the development of novel and more effective therapeutic agents.

Q & A

Q. What are the standard synthetic routes for 5-amino-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, and how do reaction conditions influence yield?

The synthesis typically involves multi-step protocols starting from pyrrolo[2,3-b]pyridine scaffolds. A common approach includes:

  • Bromination : Using reagents like N-bromosuccinimide (NBS) to introduce halogens at specific positions .
  • Formylation : Vilsmeier-Haack reagent (POCl₃/DMF) is employed to install the aldehyde group at the 3-position .
  • Amination : Reduction of nitro groups (e.g., via hydrogenation with Raney Nickel) or substitution reactions to introduce the amino group at the 5-position .
    Critical factors : Reaction temperature (e.g., reflux at 120°C for formylation), solvent systems (e.g., THF/water mixtures), and stoichiometric ratios (e.g., hexamine in formylation) significantly impact yields. For example, hexamine in acetic acid/water under reflux achieves ~67% yield for analogous aldehydes .

Q. What analytical methods are essential for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : To confirm substitution patterns. For example, aldehydes show distinct peaks at δ ~9.9–10.1 ppm (¹H NMR), while amino groups exhibit broad singlets at δ ~5.5–6.5 ppm .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., [M+H]+ for C₈H₇N₃O).
  • HPLC/Purity analysis : To assess purity (>95% by HPLC) and identify by-products, especially from incomplete amination or oxidation .

Q. How does the aldehyde group influence reactivity in downstream modifications?

The aldehyde at position 3 enables:

  • Condensation reactions : Formation of Schiff bases with amines (e.g., hydrazines for hydrazone derivatives) .
  • Nucleophilic additions : Grignard reagents (e.g., phenylmagnesium bromide) add to the aldehyde to generate secondary alcohols, useful for SAR studies .
  • Cross-coupling : Suzuki-Miyaura reactions with boronic acids (e.g., aryl/heteroaryl substituents) to diversify the scaffold .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for structurally similar derivatives?

Discrepancies in NMR or mass spectra often arise from:

  • Tautomerism : The pyrrolopyridine core may exhibit keto-enol tautomerism, altering peak positions. Use deuterated solvents (DMSO-d₆) and variable-temperature NMR to stabilize specific tautomers .
  • Residual solvents or impurities : For example, acetic acid traces in crude products can shift aldehyde peaks. Purification via silica gel chromatography (e.g., heptane/ethyl acetate gradients) minimizes this .
  • Stereochemical effects : Chiral centers introduced during functionalization (e.g., Grignard additions) require 2D NMR (COSY, NOESY) or chiral HPLC for resolution .

Q. What strategies optimize regioselectivity in halogenation or cross-coupling reactions?

  • Directing groups : The amino group at position 5 can direct electrophilic substitution (e.g., bromination) to specific sites. For example, electron-donating amino groups enhance reactivity at adjacent positions .
  • Catalyst selection : Pd(PPh₃)₄ in Suzuki couplings favors coupling at the 5-position over the 3-aldehyde, as seen in analogous pyrrolopyridines .
  • Protection/deprotection : Temporary protection of the aldehyde (e.g., as an acetal) prevents undesired side reactions during halogenation .

Q. How can computational methods aid in predicting biological activity or stability?

  • Molecular docking : Models interactions with target proteins (e.g., kinases) by analyzing hydrogen bonding between the aldehyde/amino groups and active-site residues .
  • DFT calculations : Predicts stability of tautomers or intermediates (e.g., enol vs. keto forms) based on Gibbs free energy differences .
  • Degradation studies : Accelerated stability testing under acidic/basic conditions identifies vulnerabilities (e.g., aldehyde oxidation to carboxylic acids) .

Q. What are the challenges in scaling up synthesis while maintaining purity?

  • By-product formation : At scale, prolonged reflux increases dimerization (e.g., aldol condensation of aldehydes). Optimize reaction time and use flow chemistry for better control .
  • Purification bottlenecks : Replace column chromatography with crystallization (e.g., using ethanol/water mixtures) for cost-effective purification .
  • Catalyst recovery : Immobilized Pd catalysts or aqueous workups improve recovery in cross-coupling steps .

Methodological Notes

  • Spectral interpretation : Always compare experimental NMR data with analogs (e.g., 5-bromo derivatives in ) to assign peaks confidently.
  • Reaction troubleshooting : If yields drop below 50%, verify reagent freshness (e.g., hexamine purity in formylation) and exclude moisture in Pd-catalyzed reactions .
  • Safety protocols : The aldehyde group is sensitive to air oxidation; store compounds under nitrogen at –20°C .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-amino-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
5-amino-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.